4-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-[6-[4-(2-methoxyethyl)piperazin-1-yl]-4-methyl-1H-benzimidazol-2-yl]piperidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BMS-577098 is a small molecule drug developed by Bristol Myers Squibb Co. It is an insulin-like growth factor I receptor antagonist, primarily researched for its potential in treating neoplasms (tumors) . The compound has the molecular formula C28H33ClN6O3 and is currently in the preclinical stage of development .
准备方法
The synthesis of BMS-577098 involves modular cascade biocatalysis to produce chiral intermediates such as (S)-phenylethanolamine and its derivatives. These intermediates are key precursors for the final compound . The biocatalytic process offers high yields and high enantiomeric excess values, making it an efficient and environmentally friendly method .
化学反应分析
BMS-577098 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
BMS-577098 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It serves as a model compound for studying the synthesis and reactions of insulin-like growth factor I receptor antagonists.
Biology: It is used to investigate the biological pathways and molecular targets associated with insulin-like growth factor I receptor antagonism.
作用机制
BMS-577098 exerts its effects by antagonizing the insulin-like growth factor I receptor. This receptor is involved in the regulation of cell growth, differentiation, and survival. By inhibiting this receptor, BMS-577098 can potentially reduce tumor growth and proliferation . The molecular targets and pathways involved include the insulin-like growth factor I receptor signaling pathway, which is crucial for the development and progression of various cancers .
相似化合物的比较
BMS-577098 is unique in its high specificity and potency as an insulin-like growth factor I receptor antagonist. Similar compounds include:
BMS-536924: Another insulin-like growth factor I receptor antagonist with similar applications in cancer research.
Sitagliptin: Although primarily a dipeptidyl peptidase-4 inhibitor, it shares some synthetic pathways with BMS-577098.
Atorvastatin: A statin used to lower cholesterol, it also shares some biocatalytic synthesis methods with BMS-577098.
These compounds highlight the versatility and potential of biocatalytic synthesis in producing a wide range of therapeutic agents.
属性
分子式 |
C28H37ClN6O3 |
---|---|
分子量 |
541.1 g/mol |
IUPAC 名称 |
4-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-[6-[4-(2-methoxyethyl)piperazin-1-yl]-4-methyl-1H-benzimidazol-2-yl]piperidin-2-one |
InChI |
InChI=1S/C28H37ClN6O3/c1-18-14-21(35-10-8-34(9-11-35)12-13-38-2)16-23-26(18)33-27(32-23)25-22(6-7-30-28(25)37)31-17-24(36)19-4-3-5-20(29)15-19/h3-5,14-16,22,24-25,31,36H,6-13,17H2,1-2H3,(H,30,37)(H,32,33) |
InChI 键 |
DOPVMFXQUMYDSY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC2=C1N=C(N2)C3C(CCNC3=O)NCC(C4=CC(=CC=C4)Cl)O)N5CCN(CC5)CCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。